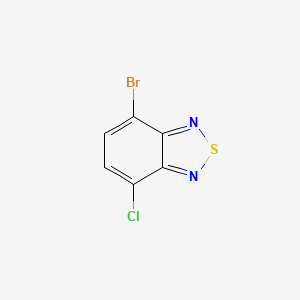

4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

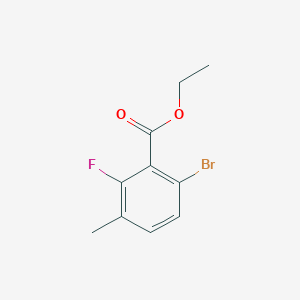

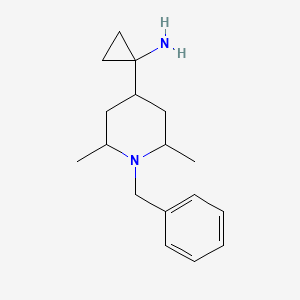

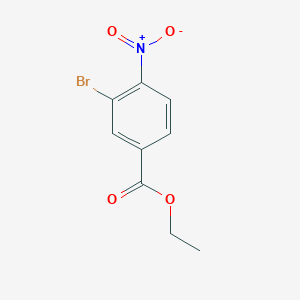

4-Bromo-7-chloro-2,1,3-benzothiadiazole is a chemical compound with the empirical formula C6H2BrClN2S . It has a molecular weight of 249.52 . This compound is a derivative of benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole .

Molecular Structure Analysis

The molecule of 4-Bromo-7-chloro-2,1,3-benzothiadiazole is likely to be planar, similar to its parent compound 1,2,3-Benzothiadiazole . The parent compound has N-N and S-N distances of 128 and 171 picometers respectively, indicative of multiple bond character . The SMILES string for this compound is Brc1cccc2nsnc12 .Applications De Recherche Scientifique

4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% is used in various scientific research applications, such as drug development, chemical synthesis, and biochemistry. In drug development, 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% is used as a precursor to synthesize a variety of drugs, such as antifungals, antibiotics, and antiviral agents. In chemical synthesis, 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% is used as a reagent to synthesize a wide range of compounds, such as polymers, dyes, and pigments. In biochemistry, 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% is used in the synthesis of enzymes, hormones, and other biomolecules.

Mécanisme D'action

Target of Action

Similar compounds, such as 4,7-dibromo-2,1,3-benzothiadiazole, are known to be used in the synthesis of light-emitting diodes and conducting polymers for organic electronics .

Mode of Action

It’s worth noting that similar compounds are used as intermediates in the synthesis of various organic electronic materials .

Result of Action

Similar compounds are known to contribute to the properties of light-emitting diodes and conducting polymers in organic electronics .

Avantages Et Limitations Des Expériences En Laboratoire

4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% has several advantages for use in laboratory experiments. 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% is a highly reactive compound, which makes it ideal for use in a variety of chemical reactions. 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% is also relatively inexpensive, and is commercially available in a 95% purity grade. The main limitation of 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% is its toxicity, which can be hazardous if not handled properly.

Orientations Futures

4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% has a wide range of potential applications in the scientific research field. 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% can be used in the development of new drugs, the synthesis of polymers, and the study of biochemical and physiological processes. Additionally, 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% can be used in the development of new materials, the synthesis of pigments, and the study of enzyme activity. 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% can also be used to study the effects of environmental pollutants on biological systems, and to develop new methods for the detection and quantification of pollutants. Finally, 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% can be used in the development of new catalysts, the synthesis of dyes, and the study of organic reactions.

Méthodes De Synthèse

4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% is synthesized using a reaction between 4-bromo-7-chloro-2-methyl-1,3-benzothiadiazole and a base such as sodium hydroxide. The reaction is carried out in an organic solvent, such as methanol, at a temperature of 150 °C for a period of four hours. The reaction produces a 95% pure 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% product.

Propriétés

IUPAC Name |

4-bromo-7-chloro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWKGWLDQNLZFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)